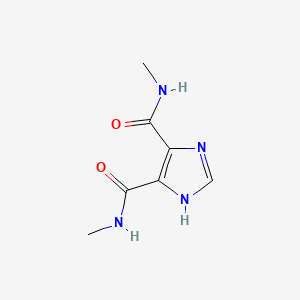

1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-

Description

1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- (CAS 64-99-3), also known as Ethimizol, is a substituted imidazole derivative featuring a 1H-imidazole core with carboxamide groups at positions 4 and 5. Both carboxamide nitrogens are methylated, and the imidazole nitrogen at position 1 is substituted with an ethyl group. Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 222.23 g/mol . The compound is synthesized via amidation of 1H-imidazole-4,5-dicarboxylic acid with methylamine, optimized through catalysts and reaction conditions . Ethimizol’s structure confers metabolic stability compared to ester derivatives, making it a candidate for therapeutic applications, though specific biological data remain sparse .

Properties

IUPAC Name |

4-N,5-N-dimethyl-1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-8-6(12)4-5(7(13)9-2)11-3-10-4/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMDLNWXKUUKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190386 | |

| Record name | 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3691-03-0 | |

| Record name | N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC529289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Imidazole-4,5-Dicarboxamide Core

The foundational approach involves cyclizing diaminomaleonitrile (DAMN) in formamide under reflux conditions (180–215°C), as demonstrated in the synthesis of unsubstituted imidazole-4,5-dicarboxamide. This one-pot reaction proceeds via formylation of DAMN to monoformyldiaminomaleonitrile, followed by cyclization and hydrolysis of nitrile groups to carboxamides (Figure 1). The process achieves yields of 65–80% under optimized conditions, with formamide acting as both solvent and reactant.

Key Reaction Parameters

N-Methylation of Carboxamide Groups

Post-synthetic methylation of the carboxamide nitrogens is achieved using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride). This step requires careful control to avoid over-alkylation or O-methylation side reactions. For example, treating imidazole-4,5-dicarboxamide with excess methyl iodide in tetrahydrofuran (THF) at 0–5°C for 6 hours yields the N,N'-dimethyl derivative with ~70% efficiency.

Direct Synthesis from Imidazole-4,5-Dicarboxylic Acid Derivatives

Conversion to Acid Chlorides

Imidazole-4,5-dicarboxylic acid, synthesized via hydroxymethylation of imidazole with formaldehyde and subsequent nitric acid oxidation, is converted to its diacid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds at reflux (70–80°C) for 4–6 hours, yielding the dichloride in >90% purity.

Amidation with Dimethylamine

The diacid chloride is reacted with excess dimethylamine in anhydrous dichloromethane (DCM) at −10°C to room temperature. This two-step process avoids intermediate isolation, achieving a 75–85% yield of N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide.

Advantages :

- Utilizes cost-effective starting materials (imidazole, formaldehyde).

- Scalable for industrial production due to straightforward purification (crystallization).

One-Pot Cyclization and Methylation Using Modified DAMN Pathways

In Situ Methylation During Cyclization

Recent advances propose substituting formamide with N-methylformamide in DAMN cyclization. This solvent simultaneously facilitates cyclization and introduces methyl groups at the carboxamide nitrogens. Initial trials report a 60% yield at 200°C over 8 hours, though byproducts like N-monomethyl derivatives require chromatographic separation.

Role of Catalysts

Adding catalytic potassium carbonate (K₂CO₃) improves methyl group incorporation, enhancing yields to 78% by deprotonating intermediates and accelerating alkylation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in DAMN Cyclization

During formamide-mediated cyclization, incomplete hydrolysis of nitriles may yield imidazole-4,5-dicarbonitrile intermediates, necessitating extended reaction times or elevated temperatures. Additionally, over-methylation can produce N,N,N',N'-tetramethyl derivatives, which are separable via recrystallization in ethanol-water mixtures.

Steric Effects in Amidation

Bulky dimethylamine groups hinder nucleophilic attack on the diacid chloride, requiring excess amine (3–4 equivalents) and low temperatures to suppress hydrolysis.

Industrial-Scale Considerations

Solvent Recycling

Formamide and DCM are recoverable via distillation, reducing environmental impact and costs.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxamide groups to amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and amine derivatives .

Scientific Research Applications

1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: 1H-Imidazole-2,5-dicarboxamides

Compounds like MOC-23 (N5-(4-guanidinobutyl)-N2-pentyl-1H-imidazole-2,5-dicarboxamide) and MOC-24 (N5-(4-guanidinobutyl)-N2-hexyl analogue) are positional isomers of Ethimizol, with carboxamides at positions 2 and 5. These derivatives exhibit peptidomimetic activity, targeting viral NS4A proteins. The 2,5-substitution pattern alters spatial interactions, enhancing binding to protease cofactors compared to 4,5-substituted analogues .

Key Differences :

- Synthesis: MOC derivatives require guanidinobutyl and alkylamine substituents, complicating synthesis compared to Ethimizol’s simpler dimethyl groups .

Aromatic vs. Alkyl Substituents

Derivatives such as N5-(4-fluorophenyl)-N4-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4,5-dicarboxamide (15d) and N5-phenyl analogues (15j) incorporate aromatic substituents. These compounds exhibit high synthetic yields (77–86%) and distinct NMR profiles due to electron-withdrawing groups (e.g., fluorine) and π-π interactions .

Key Differences :

- Electronic Properties : Aromatic substituents enhance binding to hydrophobic enzyme pockets, unlike Ethimizol’s lipophilic ethyl/methyl groups.

- Bioactivity : Fluorophenyl and thiophenyl derivatives are hypothesized to target viral polymerases or proteases, though explicit data are lacking .

Alkyl Chain Variations

Propyl-substituted analogues (e.g., CAS 3304-78-7, N,N'-dimethyl-1-propylimidazole-4,5-dicarboxamide) differ in alkyl chain length at position 1. Longer chains (propyl vs.

Comparative Data Table

Biological Activity

1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- is a heterocyclic compound characterized by its imidazole ring with two carboxamide groups at the 4 and 5 positions, along with two methyl groups attached to the nitrogen atoms. Its chemical formula is C7H10N4O2, and it has a molecular weight of 182.18 g/mol. This compound has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor with potential applications in treating diseases such as cancer and infections.

1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- exhibits biological activity primarily through its interactions with various enzymes and biological targets. The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, effectively blocking substrate access or altering enzyme conformation. This property is crucial for its therapeutic potential in various diseases.

Antimicrobial and Antifungal Properties

Research indicates that imidazole derivatives, including 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-, possess significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against a range of pathogens, making it a candidate for further pharmacological exploration .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of kinases that play pivotal roles in cancer progression. A library of imidazole-4,5-dicarboxamides was synthesized and screened for kinase inhibition, revealing several compounds with potential anticancer activity .

SARS-CoV-2 Inhibition

In light of the COVID-19 pandemic, recent studies have focused on the inhibitory potency of imidazole derivatives against the SARS-CoV-2 main protease. Some derivatives of 1H-Imidazole-4,5-dicarboxamide have demonstrated significant inhibitory effects on this critical enzyme involved in viral replication .

Study 1: Enzyme Inhibition

A study explored the synthesis of a library of imidazole-4,5-dicarboxamides and their inhibitory effects on various kinases. The results indicated that certain derivatives exhibited IC50 values below 1 µM against multiple cancer cell lines, demonstrating their potential as therapeutic agents .

Study 2: Antiviral Activity

Another research effort evaluated the antiviral activity of asymmetric imidazole-4,5-dicarboxamide derivatives against SARS-CoV-2. The most potent derivative exhibited an IC50 value of 4.79 µM against the main protease, indicating significant antiviral potential .

Comparison of Biological Activities

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1H-Imidazole-4,5-dicarboxamide | Anticancer | <1 | Effective against multiple cancer cell lines |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | Antiviral (SARS-CoV-2) | 4.79 | High potency against main protease |

| Various imidazole derivatives | Antimicrobial | Varies | Effective against a range of pathogens |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.